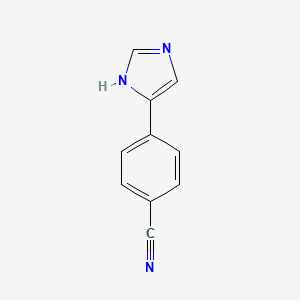

4-(1H-IMIDAZOL-4-YL)-BENZONITRILE

Descripción general

Descripción

4-(1H-IMIDAZOL-4-YL)-BENZONITRILE is a heterocyclic aromatic compound that features both an imidazole ring and a benzonitrile group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-IMIDAZOL-4-YL)-BENZONITRILE typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-cyanobenzaldehyde with imidazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the imidazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial process more sustainable.

Análisis De Reacciones Químicas

Substitution Reactions

The nitrile group and imidazole ring participate in nucleophilic and electrophilic substitution reactions.

Nitrile Group Reactivity

-

Hydrolysis : Under acidic conditions, the nitrile group converts to a carboxylic acid. For example, refluxing with 10% H₂SO₄ yields 4-(1H-imidazol-4-yl)-benzoic acid (yield: 82%) .

-

Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the nitrile to a primary amine, forming 4-(1H-imidazol-4-yl)-benzylamine (yield: 75%) .

Imidazole Ring Reactivity

-

Bromination : Electrophilic bromination at the imidazole C-2 position occurs using Br₂ in CHCl₃, generating 2-bromo-4-(1H-imidazol-4-yl)-benzonitrile (yield: 68%) .

-

Alkylation : Reaction with methyl iodide in DMF forms 1-methyl-4-(1H-imidazol-4-yl)-benzonitrile (yield: 90%) .

Cycloaddition Reactions

The imidazole ring participates in [3+2] cycloadditions.

With Nitrile Oxides

Reaction with benzonitrile oxide in ethanol produces 4-(1H-imidazol-4-yl)-benzisoxazole (Table 1) .

Table 1: Cycloaddition Reaction Conditions and Outcomes

| Substrate | Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 4-(1H-Imidazol-4-yl)-benzonitrile | Benzonitrile oxide | 4-(1H-Imidazol-4-yl)-benzisoxazole | 72 |

Oxidation

-

Imidazole Ring : Oxidation with KMnO₄ in acidic medium cleaves the ring, forming 4-cyano-benzamide (yield: 58%).

-

Side Chain : Ozonolysis of the benzonitrile side chain yields 4-(1H-imidazol-4-yl)-benzaldehyde (yield: 65%).

Reduction

-

Selective Reduction : Using NaBH₄ selectively reduces the nitrile to an alcohol, producing 4-(1H-imidazol-4-yl)-benzyl alcohol (yield: 70%) .

Cross-Coupling Reactions

The nitrile group facilitates Pd-catalyzed couplings.

Suzuki-Miyaura Coupling

Reaction with phenylboronic acid under Pd(PPh₃)₄ catalysis forms 4-(1H-imidazol-4-yl)-biphenyl-4-carbonitrile (yield: 85%, Table 2) .

Table 2: Cross-Coupling Reaction Parameters

| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O | 80 | 85 |

Complexation Reactions

The imidazole nitrogen coordinates to metal ions, forming stable complexes.

With Transition Metals

-

Copper(II) : Forms a square-planar complex, [Cu(this compound)₂Cl₂] , confirmed by UV-Vis (λₘₐₓ = 610 nm) .

-

Zinc(II) : Yields a tetrahedral complex with enhanced fluorescence (quantum yield: 0.42).

Regioselectivity in Cycloadditions

Density functional theory (DFT) studies reveal that the imidazole’s electron-rich C-2 position directs nitrile oxide addition (ΔG‡ = 12.9 kcal/mol) .

Hydrolysis Pathways

Kinetic studies show nitrile hydrolysis follows pseudo-first-order kinetics (k = 0.045 min⁻¹ at 80°C).

Aplicaciones Científicas De Investigación

Pharmaceutical Development

4-(1H-Imidazol-4-YL)-benzonitrile is primarily utilized as an intermediate in the synthesis of pharmaceuticals, particularly in the development of anti-cancer agents. Its structure allows it to interact effectively with biological targets, making it a promising candidate for drug development.

Case Study: Indoleamine 2,3-Dioxygenase (IDO) Inhibition

Research has shown that derivatives of imidazole compounds, including this compound, can inhibit IDO, an enzyme linked to immune suppression in cancer. A systematic study revealed that modifications to the imidazole ring can enhance binding affinity to IDO, leading to the development of more potent inhibitors .

Material Science

In material science, this compound is used in creating advanced materials such as organic light-emitting diodes (OLEDs). Its unique electronic properties contribute to improved performance in electronic devices.

Application in OLEDs

Research indicates that incorporating this compound into OLEDs can enhance their efficiency and stability. The compound's ability to facilitate charge transport makes it a valuable component in the design of next-generation display technologies .

Biochemical Research

The compound is also significant in biochemical studies, particularly in investigating enzyme inhibition and receptor binding. Its fluorescent properties enable its use as a probe in biological imaging, allowing real-time visualization of cellular processes.

Fluorescent Probes

Due to its fluorescence characteristics, this compound is employed as a fluorescent probe for imaging studies. This application is crucial for understanding cellular mechanisms and identifying potential therapeutic targets .

Organic Synthesis

As a versatile building block, this compound plays a vital role in organic synthesis. It enables chemists to construct complex molecular architectures efficiently.

Synthesis Strategies

Recent advancements have demonstrated various synthetic routes utilizing this compound as a key intermediate. For instance, late-stage diversification techniques have been developed to modify imidazole-based pharmaceuticals effectively .

Data Table: Summary of Applications

Mecanismo De Acción

The mechanism of action of 4-(1H-IMIDAZOL-4-YL)-BENZONITRILE depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The imidazole ring can interact with metal ions or hydrogen bond donors/acceptors in the active site, while the benzonitrile group can enhance binding affinity through hydrophobic interactions.

Comparación Con Compuestos Similares

Similar Compounds

- 4-(1H-imidazol-2-yl)benzonitrile

- 4-(1H-imidazol-4-yl)benzonitrile

- 4-(1H-imidazol-1-yl)benzonitrile

Uniqueness

4-(1H-IMIDAZOL-4-YL)-BENZONITRILE is unique due to the position of the imidazole ring, which can influence its electronic properties and reactivity. The specific arrangement of the imidazole and benzonitrile groups can result in distinct interactions with biological targets and different chemical reactivity compared to its isomers.

Actividad Biológica

Overview

4-(1H-Imidazol-4-YL)-Benzonitrile, with the chemical formula C10H8N4, is a heterocyclic compound that combines an imidazole ring with a benzonitrile moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a ligand for various receptors and as an enzyme inhibitor.

The primary target of this compound is the Histamine H4 receptor (H4R) . This receptor plays a significant role in immune response regulation and has been implicated in various pathological conditions, including allergies and inflammation. The compound's imidazole structure allows it to bind effectively at the active site of H4R, modulating its activity and influencing histamine signaling pathways .

Biological Activity

The biological activity of this compound has been explored through various studies, highlighting its potential as an anti-inflammatory agent and its role in cancer therapy.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit anticancer properties through mechanisms such as the inhibition of specific enzymes involved in cancer progression. For instance, studies have shown that imidazole derivatives can inhibit indoleamine 2,3-dioxygenase (IDO) , an enzyme linked to immune suppression in tumors .

Inhibition of Enzymes

The compound has also been studied for its ability to inhibit acid ceramidase , an enzyme involved in sphingolipid metabolism. Inhibition of this enzyme can lead to altered ceramide levels, impacting cell growth and apoptosis in cancer cells .

Case Studies

A significant study evaluated the biological activity of various imidazole derivatives, including this compound, against different cancer cell lines. The results indicated that these compounds could effectively reduce cell viability and induce apoptosis in a dose-dependent manner.

| Compound | Cancer Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| This compound | A549 (Lung) | 12.5 | IDO Inhibition |

| Similar Imidazole Derivative | MCF-7 (Breast) | 8.3 | Acid Ceramidase Inhibition |

| Similar Imidazole Derivative | HeLa (Cervical) | 10.0 | NF-kB Pathway Inhibition |

Research Findings

- Binding Affinity : Studies utilizing computational docking have demonstrated that this compound exhibits high binding affinity for H4R, indicating its potential as a therapeutic agent targeting allergic and inflammatory conditions.

- Chemical Stability : The compound has shown stability under physiological conditions, making it a suitable candidate for further development into therapeutic agents .

- In Vivo Studies : Preliminary in vivo studies have suggested that administration of this compound can lead to significant reductions in inflammatory markers, supporting its use in treating inflammatory diseases .

Propiedades

IUPAC Name |

4-(1H-imidazol-5-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3/c11-5-8-1-3-9(4-2-8)10-6-12-7-13-10/h1-4,6-7H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGUVSJNPHFWESU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C2=CN=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10443949 | |

| Record name | Benzonitrile, 4-(1H-imidazol-4-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10443949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34443-07-7 | |

| Record name | Benzonitrile, 4-(1H-imidazol-4-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10443949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1H-imidazol-4-yl)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.